N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Modification
Research has explored the chemical synthesis and modification of compounds related to N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. The condensation reactions involving aminofluorene derivatives with dibromoalkanes, including compounds structurally similar to the one , have been investigated to produce various N, N'-(2-fluorenyl) derivatives. These studies contribute to the understanding of synthetic pathways and the potential for creating novel compounds with varied therapeutic and chemical properties (Barak, 1968).
Antimicrobial Activity
A significant area of application for compounds structurally related to the query compound is in antimicrobial activity. Synthesis of novel derivatives and their subsequent evaluation against various microbial strains have been documented. For instance, derivatives synthesized for antimicrobial purposes showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for these compounds to be developed into new antimicrobial agents (Krishnamurthy et al., 2011).
Antibacterial Agents
The quest for new antibacterial agents has also seen the synthesis of tetracyclic quinolone antibacterials incorporating piperazinyl derivatives, reflecting structural similarities to the query compound. These studies revealed that certain derivatives exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria, suggesting their potential utility in developing new antibacterial therapies (Taguchi et al., 1992).
Catalytic Applications
Moreover, the compound's structural components, such as the piperazine and carboxamide groups, have been explored for their catalytic applications. Studies have shown that derivatives of piperazine-2-carboxylic acid, for instance, serve as highly enantioselective Lewis base catalysts for various chemical reactions, demonstrating the compound's potential in synthetic organic chemistry (Wang et al., 2006).
Anticancer Activity
The exploration of novel compounds for anticancer activity includes research on derivatives bearing structural resemblance to the query compound. These studies aim to evaluate their efficacy against cancer cell lines, contributing to the discovery of potential anticancer agents (Rehman et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S/c1-18-6-8-20(9-7-18)29-17-19(16-23(29)30)24(31)26-10-15-34(32,33)28-13-11-27(12-14-28)22-5-3-2-4-21(22)25/h2-9,19H,10-17H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXCBISMSHROQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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